molecular formula C4H5N5O2 B171749 4,6-Diamino-5-nitropyrimidine CAS No. 2164-84-3

4,6-Diamino-5-nitropyrimidine

Cat. No.: B171749
CAS No.: 2164-84-3
M. Wt: 155.12 g/mol
InChI Key: KUCFBGFPXUXWBQ-UHFFFAOYSA-N
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Description

4,6-Diamino-5-nitropyrimidine is an organic compound with the molecular formula C4H5N5O2. It is a derivative of pyrimidine, characterized by the presence of amino groups at positions 4 and 6, and a nitro group at position 5. This compound is known for its applications in various fields, including organic synthesis and coordination chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,6-Diamino-5-nitropyrimidine can be synthesized through the nitration of 4,6-diaminopyrimidine. The nitration process typically involves the use of concentrated nitric acid in an acidic medium, such as sulfuric acid. The reaction is carried out at controlled temperatures to ensure the selective nitration at the 5-position .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale nitration processes. The reaction conditions are optimized to maximize yield and purity. The product is then purified through crystallization or other suitable methods to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: 4,6-Diamino-5-nitropyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4,6-Diamino-5-nitropyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,6-diamino-5-nitropyrimidine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The amino groups can form hydrogen bonds with biological molecules, influencing their activity. The compound’s effects are mediated through pathways involving nucleophilic and electrophilic interactions .

Comparison with Similar Compounds

    4,6-Diamino-2-methylpyrimidine: Similar structure but with a methyl group at position 2.

    4,6-Diamino-5-chloropyrimidine: Similar structure but with a chlorine atom at position 5.

    2,4,6-Triamino-5-nitropyrimidine: Contains an additional amino group at position 2

Uniqueness: 4,6-Diamino-5-nitropyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-nitropyrimidine-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N5O2/c5-3-2(9(10)11)4(6)8-1-7-3/h1H,(H4,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUCFBGFPXUXWBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=N1)N)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40282601
Record name 4,6-diamino-5-nitropyrimidine
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Molecular Weight

155.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2164-84-3
Record name 4,6-Diamino-5-nitropyrimidine
Source CAS Common Chemistry
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Record name NSC 45756
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Record name 2164-84-3
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Record name 4,6-diamino-5-nitropyrimidine
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Record name 4,6-DIAMINO-5-NITROPYRIMIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 4,6-Diamino-5-nitropyrimidine in the synthesis of clitocine?

A1: this compound serves as the crucial starting material for synthesizing clitocine. [] The synthesis involves a glycosylation reaction where this compound reacts with a protected ribose sugar derivative (1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose). This reaction yields the protected nucleoside, which upon deprotection, results in clitocine. This synthetic route highlights the importance of this compound in accessing this biologically active molecule.

Q2: How does the structure of clitocine, derived from this compound, contribute to its biological activity?

A2: X-ray crystallography of clitocine, synthesized from this compound, reveals a planar aglycon structure. [] Interestingly, intramolecular hydrogen bonds exist between the oxygen atoms of the nitro group and the hydrogen atoms of the adjacent amino groups. These structural features are likely crucial for clitocine's interaction with its biological targets and contribute to its observed inhibition of L1210 cells (a murine leukemia cell line) in vitro. [] Further research on the structure-activity relationship could provide more detailed insights into these interactions.

Q3: Beyond clitocine, are there other applications of this compound derivatives in medicinal chemistry?

A3: While the provided research primarily focuses on clitocine synthesis, this compound derivatives have shown promise as potential nitric oxide donors. [, ] This area requires further exploration to understand the structure-activity relationship, mechanisms of action, and potential therapeutic applications of these compounds.

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